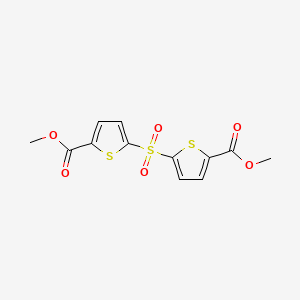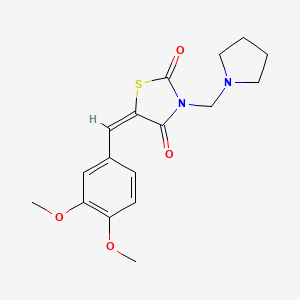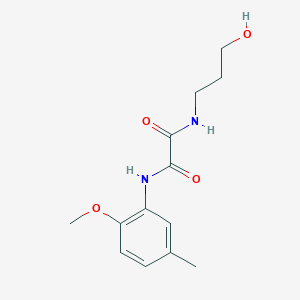![molecular formula C39H28N4O6 B5204098 N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DPNB or Diphenylmethylene-bis(2-nitrobenzamide).
Mécanisme D'action
The mechanism of action of DPNB is not fully understood. However, studies have shown that DPNB inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
DPNB has been shown to induce oxidative stress in cancer cells, leading to the activation of several signaling pathways that regulate cell growth and survival. DPNB has also been shown to inhibit the activity of several enzymes involved in cellular metabolism, including lactate dehydrogenase and glucose-6-phosphate dehydrogenase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPNB in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using DPNB is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on DPNB. One area of research could focus on developing more efficient synthesis methods for DPNB to improve its yield and purity. Another area of research could focus on investigating the potential of DPNB as a therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies could be conducted to explore the mechanism of action of DPNB and to identify potential biomarkers that could be used to predict its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of DPNB involves the reaction of 4,4'-diaminodiphenylmethane with 2-nitrobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain pure DPNB.
Applications De Recherche Scientifique
DPNB has been extensively studied for its potential application in the field of medicinal chemistry. Several studies have shown that DPNB exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPNB has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28N4O6/c44-37(33-15-7-9-17-35(33)42(46)47)40-31-23-19-29(20-24-31)39(27-11-3-1-4-12-27,28-13-5-2-6-14-28)30-21-25-32(26-22-30)41-38(45)34-16-8-10-18-36(34)43(48)49/h1-26H,(H,40,44)(H,41,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHVILBVVXLMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5204020.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B5204028.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)
![2-isopropyl-5-methylcyclohexyl [(4-bromophenyl)thio]acetate](/img/structure/B5204046.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5204057.png)

![ethyl 4-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5204096.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)
